molecular formula C14H16N2O2 B11735117 (R)-ethyl 3-amino-3-(quinolin-3-yl)propanoate

(R)-ethyl 3-amino-3-(quinolin-3-yl)propanoate

Cat. No.: B11735117
M. Wt: 244.29 g/mol
InChI Key: LHXLIPYYKOVEJT-GFCCVEGCSA-N
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Description

ETHYL (3R)-3-AMINO-3-(QUINOLIN-3-YL)PROPANOATE is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry due to their diverse biological activities. This compound features a quinoline ring, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, and an amino group attached to a propanoate ester.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

ethyl (3R)-3-amino-3-quinolin-3-ylpropanoate

InChI

InChI=1S/C14H16N2O2/c1-2-18-14(17)8-12(15)11-7-10-5-3-4-6-13(10)16-9-11/h3-7,9,12H,2,8,15H2,1H3/t12-/m1/s1

InChI Key

LHXLIPYYKOVEJT-GFCCVEGCSA-N

Isomeric SMILES

CCOC(=O)C[C@H](C1=CC2=CC=CC=C2N=C1)N

Canonical SMILES

CCOC(=O)CC(C1=CC2=CC=CC=C2N=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (3R)-3-AMINO-3-(QUINOLIN-3-YL)PROPANOATE typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the quinoline ring is replaced by an amino group.

    Esterification: The final step involves the esterification of the amino-quinoline derivative with ethyl propanoate under acidic conditions to form ETHYL (3R)-3-AMINO-3-(QUINOLIN-3-YL)PROPANOATE.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green solvents may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ETHYL (3R)-3-AMINO-3-(QUINOLIN-3-YL)PROPANOATE can undergo oxidation reactions, where the amino group or the quinoline ring is oxidized to form various products.

    Reduction: The compound can be reduced to form derivatives with different oxidation states, such as the reduction of the quinoline ring to form tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield tetrahydroquinoline derivatives.

Scientific Research Applications

(R)-ethyl 3-amino-3-(quinolin-3-yl)propanoate is a chiral compound that has a molecular weight of 244.29 g/mol. This compound includes a quinoline moiety, known for its diverse biological activities, and an amino group that enhances its potential as a pharmacological agent. The compound also has an ethyl ester functional group, making it a candidate for various applications.

Scientific Research Applications

(R)-ethyl 3-amino-3-(quinolin-3-yl)propanoate has potential applications in diverse fields because of its capacity to bind effectively to particular enzymes and receptors. The quinoline ring and amino group facilitate this binding, allowing for multiple interactions like hydrogen bonding and π-stacking with nucleic acids or proteins.

  • Pharmaceuticals: (R)-ethyl 3-amino-3-(quinolin-3-yl)propanoate may serve as a lead compound in drug development for antimicrobial or anticancer therapies due to its biological activity. The quinoline ring can intercalate with DNA, potentially inhibiting the replication of certain pathogens, and the amino group enhances binding affinity to biological targets through hydrogen bonding.
  • Medicinal Chemistry: (R)-ethyl 3-amino-3-(quinolin-3-yl)propanoate stands out because of its unique combination of an amino group and a quinoline structure, which may provide unique therapeutic benefits not found in other similar compounds. Its potential for further development in medicinal chemistry makes it a noteworthy subject of study in drug discovery.

Several compounds share structural similarities with (R)-ethyl 3-amino-3-(quinolin-3-yl)propanoate:

Compound NameStructure FeaturesBiological Activity
QuinineContains a quinuclidine structureAntimalarial
ChloroquineSimilar quinoline structureAntimalarial
Ethyl L-alaninateAmino acid ester without a heterocyclic ringNutritional
4-AminoquinolineContains an amino group on a quinolineAntimicrobial

Mechanism of Action

The mechanism of action of ETHYL (3R)-3-AMINO-3-(QUINOLIN-3-YL)PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the amino group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

ETHYL (3R)-3-AMINO-3-(QUINOLIN-3-YL)PROPANOATE can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Quinoline N-oxide: An oxidized derivative of quinoline with different biological activities.

    Tetrahydroquinoline: A reduced derivative of quinoline with different chemical properties.

The uniqueness of ETHYL (3R)-3-AMINO-3-(QUINOLIN-3-YL)PROPANOATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Biological Activity

(R)-ethyl 3-amino-3-(quinolin-3-yl)propanoate is a chiral compound notable for its potential biological activities, particularly due to the presence of a quinoline moiety and an amino group. This article explores its synthesis, biological interactions, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H14N2O2C_{13}H_{14}N_{2}O_{2} and a molecular weight of 244.29 g/mol. Its structure includes:

  • Quinoline moiety : Known for intercalating with DNA and exhibiting various pharmacological properties.
  • Amino group : Enhances binding affinity to biological targets through hydrogen bonding.

Synthesis

The synthesis of (R)-ethyl 3-amino-3-(quinolin-3-yl)propanoate typically involves several key steps, including:

  • Formation of the quinoline ring.
  • Introduction of the ethyl ester functional group.
  • Incorporation of the amino group through various coupling reactions.

The biological activity of (R)-ethyl 3-amino-3-(quinolin-3-yl)propanoate is attributed to its ability to interact with multiple molecular targets:

  • DNA Intercalation : The quinoline ring can intercalate into DNA, potentially inhibiting the replication of pathogens.
  • Enzyme Interaction : The compound can bind to specific enzymes and receptors, modulating their activity.

Antimicrobial Properties

Research indicates that (R)-ethyl 3-amino-3-(quinolin-3-yl)propanoate may exhibit antimicrobial properties. Its structural features allow it to engage in multiple interactions with biological macromolecules, enhancing its efficacy as an antimicrobial agent .

Comparative Biological Activity

The following table compares (R)-ethyl 3-amino-3-(quinolin-3-yl)propanoate with other related compounds:

Compound NameStructure FeaturesBiological Activity
QuinineContains a quinuclidine structureAntimalarial
ChloroquineSimilar quinoline structureAntimalarial
Ethyl L-alaninateAmino acid ester without a heterocyclic ringNutritional
4-AminoquinolineContains an amino group on a quinolineAntimicrobial
(R)-ethyl 3-amino-3-(quinolin-3-yl)propanoate Quinoline structure with an amino groupPotentially broad-spectrum antimicrobial

Case Studies and Research Findings

  • Antiplasmodial Activity : A study evaluated various quinoline derivatives for their antiplasmodial activity against Plasmodium falciparum. Compounds similar to (R)-ethyl 3-amino-3-(quinolin-3-yl)propanoate showed significant activity in the nanomolar range, indicating potential as antimalarial agents .
  • Cytotoxicity Studies : In vitro tests demonstrated that derivatives of quinoline compounds exhibited varying degrees of cytotoxicity against human leukemia cells. The incorporation of specific amino acids into the structure enhanced their biological activity significantly .

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